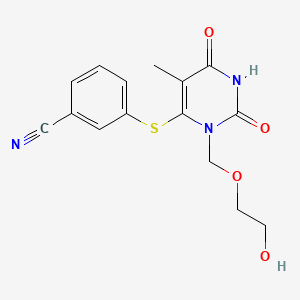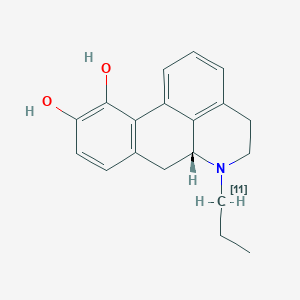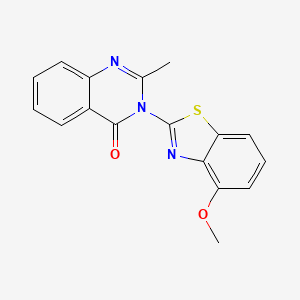
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone typically involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method is efficient and yields the desired benzothiazole derivatives in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Aplicaciones Científicas De Investigación
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic effects, it is researched for its applications in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as fluorescence and electroluminescence.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-methyl-4(3H)-quinazolinone include other benzothiazole derivatives such as:
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: Known for its potential therapeutic effects in conditions like Alzheimer’s disease and neuropathic pain.
N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide: Used in various biochemical assays and studies.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propiedades
Número CAS |
81762-59-6 |
|---|---|
Fórmula molecular |
C17H13N3O2S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H13N3O2S/c1-10-18-12-7-4-3-6-11(12)16(21)20(10)17-19-15-13(22-2)8-5-9-14(15)23-17/h3-9H,1-2H3 |
Clave InChI |
SBHZQFWKHMGMJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=NC4=C(C=CC=C4S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


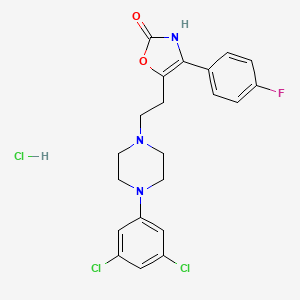
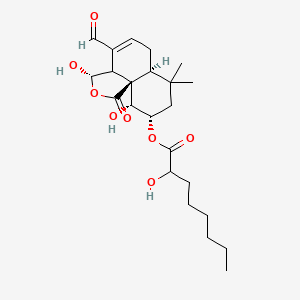

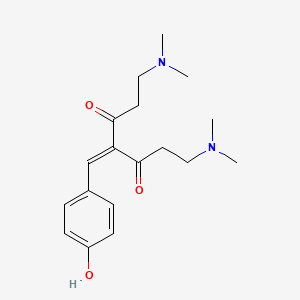

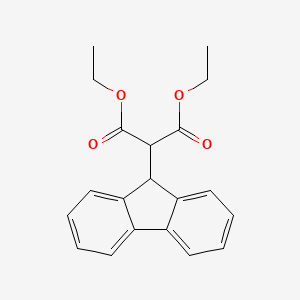
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)




